

# what is the molecular weight of Cbz-NH-PEG36-C2-acid

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## Compound of Interest

Compound Name: Cbz-NH-PEG36-C2-acid

Cat. No.: B8025724

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## In-Depth Technical Guide: Cbz-NH-PEG36-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Cbz-NH-PEG36-C2-acid**, a bifunctional linker commonly employed in the development of targeted therapeutics and bioconjugates.

### Core Molecular Attributes

**Cbz-NH-PEG36-C2-acid** is a well-defined molecule with a precise molecular weight and formula, critical for stoichiometric calculations in complex conjugation reactions.

- Molecular Formula:  $C_{83}H_{157}NO_{40}$
- Molecular Weight: 1809.12 g/mol [\[1\]](#)

### Structural Breakdown and Molecular Weight Contribution

The molecule is comprised of four key functional components, each contributing to its overall molecular weight and chemical properties.

Component	Chemical Formula	Molecular Weight ( g/mol )
Cbz (Carboxybenzyl)	C <sub>8</sub> H <sub>7</sub> O <sub>2</sub>	135.13
NH (Amine Group)	NH	15.01
PEG36 Linker	(C <sub>2</sub> H <sub>4</sub> O) <sub>36</sub>	1585.84
C2-Acid (Propanoic Acid moiety)	C <sub>3</sub> H <sub>4</sub> O <sub>2</sub>	72.06
Total Calculated Molecular Weight	C <sub>83</sub> H <sub>157</sub> NO <sub>40</sub>	1808.04

Note: The total calculated molecular weight is based on the sum of the individual components. The slight discrepancy with the reported molecular weight of 1809.12 g/mol can be attributed to isotopic distribution and the specific synthetic route of the commercially available compound.

## Experimental Protocol: Molecular Weight Determination via Mass Spectrometry

The accurate determination of the molecular weight of **Cbz-NH-PEG36-C2-acid** is crucial for its characterization and quality control. Electrospray Ionization Mass Spectrometry (ESI-MS) is a standard and effective method for this purpose.

Objective: To verify the molecular weight of **Cbz-NH-PEG36-C2-acid**.

Materials and Reagents:

- **Cbz-NH-PEG36-C2-acid** sample
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (for mass spectrometry)
- Calibrant solution (e.g., sodium trifluoroacetate cluster ions or a well-characterized protein/polymer standard)

#### Instrumentation:

- A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer).

#### Procedure:

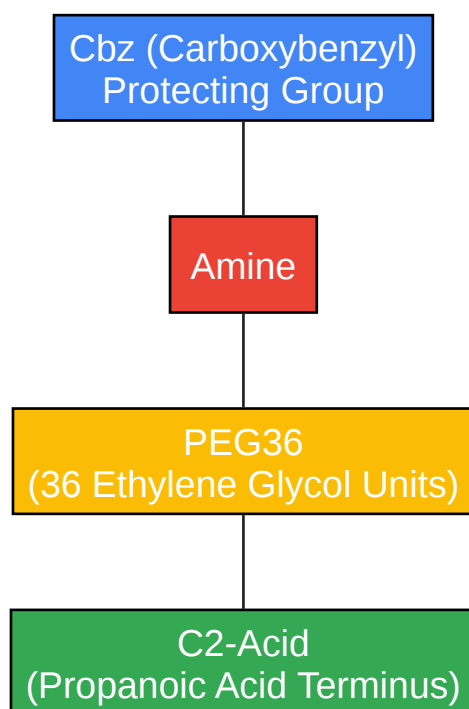
- Sample Preparation:
  - Prepare a stock solution of **Cbz-NH-PEG36-C2-acid** in methanol at a concentration of 1 mg/mL.
  - From the stock solution, prepare a dilute solution for infusion at a concentration of 10 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. The formic acid facilitates protonation of the analyte.
- Instrument Calibration:
  - Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This ensures high mass accuracy.
- Mass Spectrometry Analysis:
  - Set the ESI source to positive ion mode.
  - Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5 µL/min).
  - Acquire mass spectra over a relevant m/z (mass-to-charge ratio) range. Given the molecular weight, a range of m/z 500-2500 should be adequate to observe the protonated molecule and potential multiply charged species.
  - Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal.
- Data Analysis:

- Process the acquired mass spectrum to identify the peak corresponding to the protonated molecule,  $[M+H]^+$ .
- The expected  $m/z$  for the singly charged protonated molecule would be approximately 1810.13.
- Observe for other potential adducts, such as the sodium adduct  $[M+Na]^+$  at approximately  $m/z$  1832.11.
- The high-resolution mass measurement will allow for the determination of the monoisotopic mass and confirmation of the elemental composition.

## Logical Relationship of Molecular Components

The following diagram illustrates the sequential arrangement of the functional moieties within **Cbz-NH-PEG36-C2-acid**.

Molecular Structure of Cbz-NH-PEG36-C2-acid

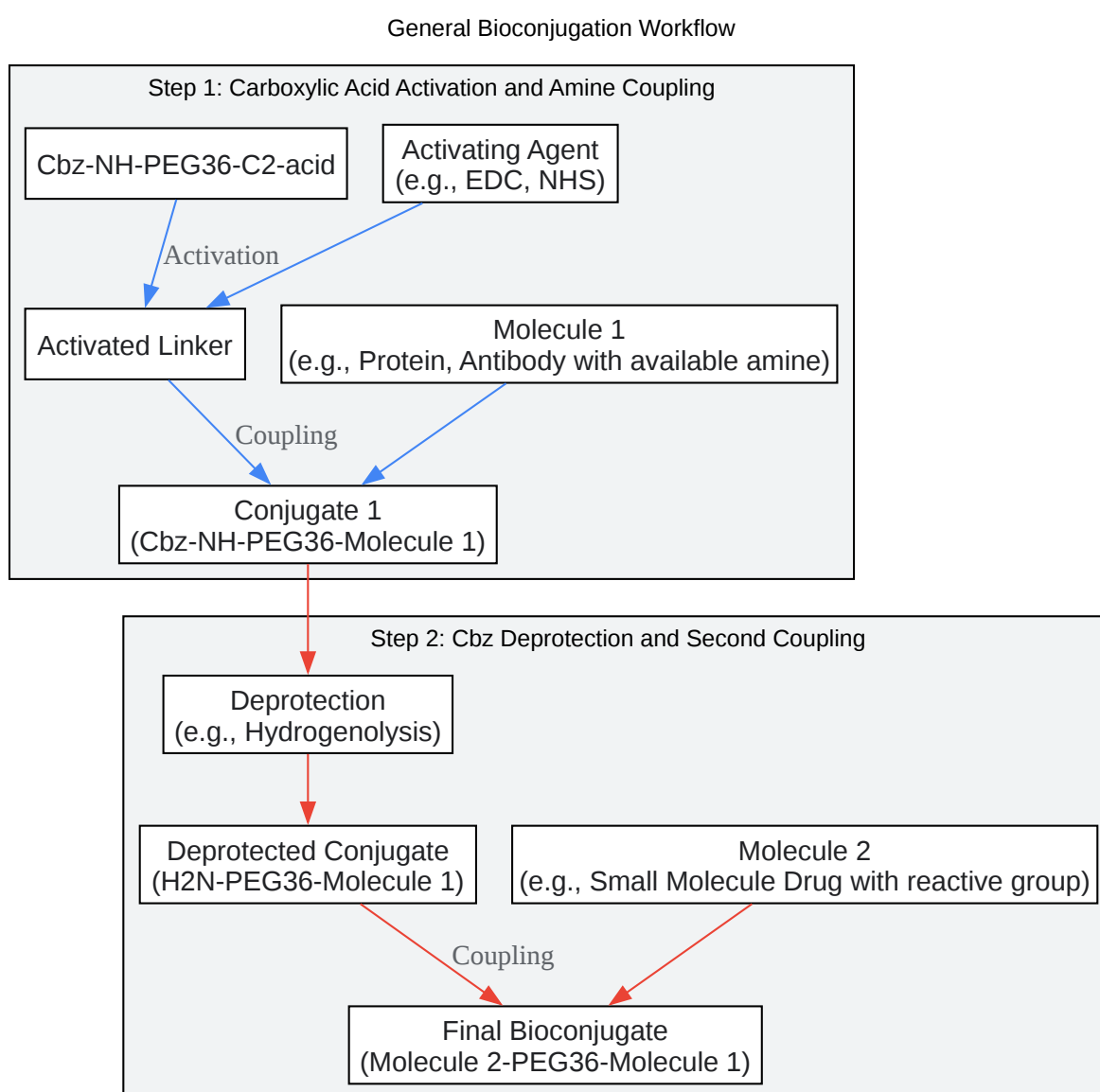


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Caption: Linear arrangement of the key functional groups in **Cbz-NH-PEG36-C2-acid**.

## Experimental Workflow for Bioconjugation

The bifunctional nature of **Cbz-NH-PEG36-C2-acid** allows for a two-step conjugation strategy, which is a common workflow in the synthesis of antibody-drug conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras).



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Caption: A typical two-step experimental workflow for bioconjugation using **Cbz-NH-PEG36-C2-acid**.

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## References

- 1. Propanoic acid [webbook.nist.gov]
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